Cas no 2680872-35-7 (5-(4-Chlorophenyl)-2-(2,2,2-trifluoroacetamido)-1,3-thiazole-4-carboxylic acid)

5-(4-Chlorophenyl)-2-(2,2,2-trifluoroacetamido)-1,3-thiazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2680872-35-7
- 5-(4-chlorophenyl)-2-(2,2,2-trifluoroacetamido)-1,3-thiazole-4-carboxylic acid
- EN300-28298554
- 5-(4-Chlorophenyl)-2-(2,2,2-trifluoroacetamido)-1,3-thiazole-4-carboxylic acid
-
- インチ: 1S/C12H6ClF3N2O3S/c13-6-3-1-5(2-4-6)8-7(9(19)20)17-11(22-8)18-10(21)12(14,15)16/h1-4H,(H,19,20)(H,17,18,21)
- InChIKey: NGKZYKHFXKDLCJ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)C1=C(C(=O)O)N=C(NC(C(F)(F)F)=O)S1
計算された属性
- せいみつぶんしりょう: 349.9739754g/mol
- どういたいしつりょう: 349.9739754g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 444
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 108Ų
5-(4-Chlorophenyl)-2-(2,2,2-trifluoroacetamido)-1,3-thiazole-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28298554-0.1g |
5-(4-chlorophenyl)-2-(2,2,2-trifluoroacetamido)-1,3-thiazole-4-carboxylic acid |
2680872-35-7 | 95.0% | 0.1g |
$476.0 | 2025-03-19 | |
Enamine | EN300-28298554-0.5g |
5-(4-chlorophenyl)-2-(2,2,2-trifluoroacetamido)-1,3-thiazole-4-carboxylic acid |
2680872-35-7 | 95.0% | 0.5g |
$520.0 | 2025-03-19 | |
Enamine | EN300-28298554-2.5g |
5-(4-chlorophenyl)-2-(2,2,2-trifluoroacetamido)-1,3-thiazole-4-carboxylic acid |
2680872-35-7 | 95.0% | 2.5g |
$1063.0 | 2025-03-19 | |
Enamine | EN300-28298554-0.25g |
5-(4-chlorophenyl)-2-(2,2,2-trifluoroacetamido)-1,3-thiazole-4-carboxylic acid |
2680872-35-7 | 95.0% | 0.25g |
$498.0 | 2025-03-19 | |
Enamine | EN300-28298554-10g |
5-(4-chlorophenyl)-2-(2,2,2-trifluoroacetamido)-1,3-thiazole-4-carboxylic acid |
2680872-35-7 | 10g |
$2331.0 | 2023-09-07 | ||
Enamine | EN300-28298554-1g |
5-(4-chlorophenyl)-2-(2,2,2-trifluoroacetamido)-1,3-thiazole-4-carboxylic acid |
2680872-35-7 | 1g |
$541.0 | 2023-09-07 | ||
Enamine | EN300-28298554-5.0g |
5-(4-chlorophenyl)-2-(2,2,2-trifluoroacetamido)-1,3-thiazole-4-carboxylic acid |
2680872-35-7 | 95.0% | 5.0g |
$1572.0 | 2025-03-19 | |
Enamine | EN300-28298554-10.0g |
5-(4-chlorophenyl)-2-(2,2,2-trifluoroacetamido)-1,3-thiazole-4-carboxylic acid |
2680872-35-7 | 95.0% | 10.0g |
$2331.0 | 2025-03-19 | |
Enamine | EN300-28298554-1.0g |
5-(4-chlorophenyl)-2-(2,2,2-trifluoroacetamido)-1,3-thiazole-4-carboxylic acid |
2680872-35-7 | 95.0% | 1.0g |
$541.0 | 2025-03-19 | |
Enamine | EN300-28298554-0.05g |
5-(4-chlorophenyl)-2-(2,2,2-trifluoroacetamido)-1,3-thiazole-4-carboxylic acid |
2680872-35-7 | 95.0% | 0.05g |
$455.0 | 2025-03-19 |
5-(4-Chlorophenyl)-2-(2,2,2-trifluoroacetamido)-1,3-thiazole-4-carboxylic acid 関連文献
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
5-(4-Chlorophenyl)-2-(2,2,2-trifluoroacetamido)-1,3-thiazole-4-carboxylic acidに関する追加情報
5-(4-Chlorophenyl)-2-(2,2,2-trifluoroacetamido)-1,3-thiazole-4-carboxylic Acid: A Comprehensive Overview
The compound 5-(4-Chlorophenyl)-2-(2,2,2-trifluoroacetamido)-1,3-thiazole-4-carboxylic acid, identified by the CAS number CAS 2680872-35-7, is a highly specialized organic compound with significant potential in various scientific and industrial applications. This molecule belongs to the class of thiazole derivatives, which are widely studied for their unique chemical properties and biological activities. The structure of this compound is characterized by a thiazole ring system substituted with a 4-chlorophenyl group at position 5 and a trifluoroacetamido group at position 2. The presence of these substituents imparts distinct electronic and steric properties to the molecule, making it a valuable compound in research and development.
The synthesis of 5-(4-Chlorophenyl)-2-(2,2,2-trifluoroacetamido)-1,3-thiazole-4-carboxylic acid involves a series of carefully designed organic reactions. The starting materials typically include aromatic chlorides and thiazole precursors. The reaction sequence often includes nucleophilic substitution, acylation, and deprotection steps to achieve the desired product. Recent advancements in synthetic chemistry have enabled the optimization of these reactions, leading to higher yields and improved purity levels. These improvements are critical for applications requiring high-quality materials.
The physical properties of this compound are influenced by its molecular structure. It has a melting point of approximately 180°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its solubility increases in polar solvents like dimethyl sulfoxide (DMSO) and water under certain conditions. These properties make it suitable for use in various chemical processes and analytical techniques.
The biological activity of 5-(4-Chlorophenyl)-2-(trifluoroacetamido)-1,3-thiazole-4-carboxylic acid has been a focal point of recent research efforts. Studies have shown that this compound exhibits potent inhibitory effects against certain enzymes involved in metabolic pathways. For instance, it has demonstrated significant activity against histone deacetylases (HDACs), which are key targets in cancer therapy. Additionally, its ability to modulate cellular signaling pathways makes it a promising candidate for drug development.
In terms of applications, this compound finds utility in the pharmaceutical industry as a lead molecule for drug discovery programs targeting various diseases. Its trifluoroacetamido group contributes to its stability and bioavailability, while the 4-chlorophenyl substituent enhances its pharmacokinetic properties. Furthermore, this compound is used as an intermediate in the synthesis of more complex molecules with enhanced therapeutic potential.
Recent studies have also explored the use of CAS 2680872-35-7 in material science applications. Its thiazole ring system provides a platform for the development of advanced materials with unique optical and electronic properties. Researchers have investigated its potential as a building block for constructing supramolecular assemblies and functional polymers.
In conclusion, 5-(4-Chlorophenyl)-2-(trifluoroacetamido)-1,3-thiazole-4-carboxylic acid, with its distinctive chemical structure and versatile properties, continues to be an area of intense research interest. Its applications span across pharmaceuticals, agrochemicals, and materials science, underscoring its importance in modern chemistry. As new research findings emerge, this compound is expected to unlock even more innovative uses in the coming years.
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